molecular formula C9H11ClN4S B582588 7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1289139-31-6

7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine

Cat. No. B582588
CAS RN: 1289139-31-6
M. Wt: 242.725
InChI Key: IJOOBOJXEIFQBG-UHFFFAOYSA-N
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Description

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . Pyrimidine-based compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties .


Synthesis Analysis

While specific synthesis methods for “7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine” were not found, related compounds like triazole-pyrimidine hybrids have been synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine is a specific chemical compound that may fall under broader categories of pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidines, which are known for their versatile applications in medicinal chemistry and drug discovery due to their unique structure and biological activities. Here we explore the scientific research applications related to this compound, focusing on the broader scaffold's relevance while adhering to the requirements to exclude information about drug use, dosages, and side effects.

Medicinal Chemistry and Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to 7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine, has been widely recognized as a privileged structure in drug discovery. Its applications span across developing drug-like candidates exhibiting a broad range of medicinal properties including anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. Structure-activity relationship (SAR) studies have highlighted the potential of this scaffold in generating lead compounds for various disease targets. The synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives and their significant biological properties underscore the scaffold's versatility and the opportunities for medicinal chemists to develop potential drug candidates (Cherukupalli et al., 2017).

Synthetic Applications

In addition to its medicinal applications, the related pyrazolo[3,4-d]pyrimidine derivatives have been explored for their synthetic utility. These compounds structurally resemble purines, offering insights into their biological significance. They have been investigated for a variety of biological activities, including their role in central nervous system disorders, cardiovascular diseases, cancer, and inflammation. This exploration includes biochemical properties assessed through various assays, highlighting the scaffold's biophysical significance (Chauhan et al., 2013).

Future Directions

The future directions for related compounds involve their potential development as neuroprotective and anti-neuroinflammatory agents . These compounds have shown promising results in cell viability assays, Elisa, qRT-PCR, western blotting, and molecular docking .

properties

IUPAC Name

7-chloro-5-methylsulfanyl-3-propan-2-yl-2H-pyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4S/c1-4(2)5-6-7(14-13-5)8(10)12-9(11-6)15-3/h4H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOOBOJXEIFQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=NN1)C(=NC(=N2)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine

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